molecular formula C7H8N4O3 B2937404 Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate CAS No. 2248364-57-8

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2937404
CAS No.: 2248364-57-8
M. Wt: 196.166
InChI Key: RBJORLDVUPIVKP-UHFFFAOYSA-N
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Description

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that contains an azide group, an oxazole ring, and an ester functional group

Mechanism of Action

The mechanism of action of azides is largely dependent on their reactivity. They can interact with various compounds and undergo several types of reactions, leading to the formation of new compounds .

Safety and Hazards

Azides are generally considered hazardous due to their high reactivity. They can cause skin and eye irritation, and may have carcinogenic properties . Therefore, proper safety measures should be taken when handling these compounds .

Future Directions

Azides have a wide range of applications in chemistry and material sciences due to their reactivity and versatility . Future research could focus on developing new synthesis methods, studying their reactions, and exploring their potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-4-carboxylate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Cycloaddition Reactions: Copper(I) iodide is commonly used as a catalyst in the presence of a base such as triethylamine.

    Substitution Reactions: Sodium azide is used for the substitution of halides.

    Reduction Reactions: Hydrogen gas with a palladium catalyst is used for the reduction of azides to amines.

Major Products Formed

    Cycloaddition Reactions: Formation of triazoles.

    Substitution Reactions: Formation of substituted oxazole derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(bromomethyl)-1,2-oxazole-4-carboxylate: Precursor in the synthesis of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate.

    Ethyl 3-(hydroxymethyl)-1,2-oxazole-4-carboxylate: Similar structure but with a hydroxyl group instead of an azide group.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-2-13-7(12)5-4-14-10-6(5)3-9-11-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJORLDVUPIVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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